molecular formula C13H7ClN2O2 B6386586 2-Chloro-5-(3-cyanophenyl)nicotinic acid, 95% CAS No. 1258626-99-1

2-Chloro-5-(3-cyanophenyl)nicotinic acid, 95%

Cat. No. B6386586
CAS RN: 1258626-99-1
M. Wt: 258.66 g/mol
InChI Key: GJGSWPWTSNMIGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(3-cyanophenyl)nicotinic acid, 95% (2-CNPA) is an organic compound belonging to the class of nicotinic acids and derivatives. It is a white crystalline solid with a melting point of 310-312°C. 2-CNPA is a useful building block for the synthesis of various compounds, and has been used in various scientific research applications.

Mechanism of Action

2-Chloro-5-(3-cyanophenyl)nicotinic acid, 95% acts as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine, a neurotransmitter. When AChE is inhibited, acetylcholine levels in the brain increase, leading to an increase in cognitive function.
Biochemical and Physiological Effects
2-Chloro-5-(3-cyanophenyl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to increase the levels of acetylcholine in the brain, leading to improved memory and learning. It has also been shown to reduce inflammation and improve the body’s immune response. In addition, it has been shown to reduce the risk of heart disease and stroke.

Advantages and Limitations for Lab Experiments

2-Chloro-5-(3-cyanophenyl)nicotinic acid, 95% has several advantages for laboratory experiments. It is a relatively stable compound and is easily synthesized from readily available starting materials. It is also relatively inexpensive and can be stored for long periods of time without significant degradation. However, it is a relatively new compound and there is still much to be learned about its effects and potential applications.

Future Directions

In the future, 2-Chloro-5-(3-cyanophenyl)nicotinic acid, 95% could be used in the development of drugs to treat neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. It could also be used to improve cognitive function in healthy individuals. In addition, it could be used in the development of drugs to treat inflammatory diseases, such as rheumatoid arthritis and psoriasis. Finally, it could be used to improve the body’s immune response and reduce the risk of heart disease and stroke.

Synthesis Methods

2-Chloro-5-(3-cyanophenyl)nicotinic acid, 95% can be synthesized from the reaction of 2-chloro-5-cyanobenzoic acid with sodium hydroxide and hydrogen chloride. The reaction proceeds in two steps, first the formation of 2-chloro-5-cyanobenzoic acid and second, the formation of 2-Chloro-5-(3-cyanophenyl)nicotinic acid, 95%. The reaction is carried out in aqueous solution and the yield is typically greater than 95%.

Scientific Research Applications

2-Chloro-5-(3-cyanophenyl)nicotinic acid, 95% has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of various compounds, such as 2-chloro-5-cyanobenzoic acid, which is used in the synthesis of antibiotics. It has also been used in the synthesis of various other compounds, such as 2-chloro-5-cyanobenzamide, which is used in the synthesis of drugs. It has also been used in the synthesis of various other compounds, such as 2-chloro-5-cyanobenzamide, which is used in the synthesis of drugs.

properties

IUPAC Name

2-chloro-5-(3-cyanophenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClN2O2/c14-12-11(13(17)18)5-10(7-16-12)9-3-1-2-8(4-9)6-15/h1-5,7H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJGSWPWTSNMIGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=C(N=C2)Cl)C(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70686996
Record name 2-Chloro-5-(3-cyanophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(3-cyanophenyl)pyridine-3-carboxylic acid

CAS RN

1258626-99-1
Record name 2-Chloro-5-(3-cyanophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.